molecular formula C12H13N5O2 B2876642 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2195939-24-1

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2876642
CAS No.: 2195939-24-1
M. Wt: 259.269
InChI Key: BRCNNVNGNHXQPB-UHFFFAOYSA-N
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Description

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS 2195939-24-1) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular framework incorporates a 1,2-dihydropyridin-2-one scaffold linked via a carbonyl bridge to a 3-(2H-1,2,3-triazol-2-yl)azetidine ring. This specific architecture makes it a valuable building block for constructing biologically active molecules. The azetidine ring is a four-membered nitrogen heterocycle recognized as a key pharmacophore in various therapeutic agents . The presence of the rigid, heteroaromatic 1,2,3-triazole moiety is particularly noteworthy; such triazole derivatives have been extensively explored as potent inhibitors for epigenetic targets like BET bromodomains, acting as mimetics of N-acetyl lysine to disrupt protein-protein interactions in oncology and inflammation research . Furthermore, hybrid molecules containing the 1,2,3-triazole core have demonstrated promising activity in neurodegenerative disease research, showing potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease . The integration of these distinct heterocyclic systems into a single molecule results in a versatile chemical entity with a potential application as a conformationality constrained scaffold or intermediate in the synthesis of protease inhibitors, receptor modulators, and other pharmacologically relevant compounds. This product is provided for research purposes as a building block in hit-to-lead optimization and library synthesis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCNNVNGNHXQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: This might involve cyclization reactions starting from appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the triazole or pyridinone rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the pyridinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

It appears that information regarding the applications of the compound "1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one" is limited. However, based on the available search results, we can infer potential applications and relevant information based on its structural components and similar compounds.

Chemical Properties and Structure

The compound this compound contains a triazole ring, an azetidine ring, and a pyridinone moiety.

Triazole Ring

Triazole compounds can interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities. They influence biochemical pathways due to their ability to bind to different enzymes and receptors.

Azetidine Ring

The presence of the azetidine and pyridazinone rings can lead to compounds with better efficacy and lower toxicity profiles.

Pyridinone Moiety

Structural modifications of pyrimidine derivatives have been studied to optimize their biological activity.

Potential Applications

Given the structural components of this compound, it may have a range of potential effects depending on its specific targets.

Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures are often of interest in medicinal chemistry due to their potential biological activities.

Research

This compound is a useful research compound suitable for many research applications.

Anti-TB activity

The compound can be used for the synthesis of a library of analogs and the method accessible here is operationally simple and has excellent yields . The title compounds, (1-(4-aryl)-1- H-1,2,3-triazol-4-yl)methyl, substitutedphenyl-6-methyl-2-o xo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, have been tested for safety studies by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay following in vitro antitubercular activity against H37R V and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB) by resazurin microplate assay plate method .

Antagonistic Activity

Research on this compound indicates various biological activities, primarily focusing on its potential as an antagonist in different receptor systems. Studies have shown that compounds similar to this compound exhibit antagonistic properties against specific receptors.

Formation of the Triazole Ring

This can be achieved through a click chemistry reaction between an azide and an alkyne.

Azetidine Ring Formation

This might involve cyclization reactions starting from appropriate precursors.

Coupling Reactions

The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.

Table of properties

PropertyDescription
Triazole RingCapable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities.
Azetidine RingModifications in the azetidine and pyridazinone rings can lead to compounds with better efficacy and lower toxicity profiles.
Pyridinone MoietyStructural modifications of pyrimidine derivatives have been extensively studied to optimize their biological activity.
SolubilityThe compound is soluble in methanol.
SynthesisTypically involves multi-step organic reactions, including the formation of the triazole ring through click chemistry, azetidine ring formation through cyclization, and coupling reactions between triazole and azetidine intermediates with a pyridinone derivative. Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production.

Safety and Regulations

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Target Compound vs. BK80026 ()
  • BK80026 : 1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one.
  • Key Differences: Substituent: BK80026 has a sulfonyl-methylimidazole group instead of the triazole in the target compound. Molecular Weight: BK80026 (336.37 g/mol) is heavier due to the sulfonyl group.
Target Compound vs. 4k/4l ()
  • 4k/4l : 1,2-dihydropyridines with benzimidazole and methylbenzylidene substituents.
  • Key Differences :
    • Substituents : 4k/4l feature benzimidazole and aromatic aldimine groups, whereas the target compound uses a triazole-azetidine motif.
    • Melting Points : 4k/4l exhibit high melting points (227–239°C), suggesting strong intermolecular forces; the target compound’s triazole may reduce melting points due to weaker π-stacking .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1,2-dihydropyridin-2-one Azetidine-triazole-carbonyl ~300–320 (estimated) Not reported Triazole enhances H-bonding
BK80026 () 1,2-dihydropyridin-2-one Azetidine-sulfonyl-methylimidazole 336.37 Not reported Sulfonyl group increases hydrophilicity
4k () 1,2-dihydropyridin-2-one Benzimidazole-methylbenzylidene 515.13 237–239 Antimicrobial activity
2d () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl-cyano-dicarboxylate ~548.57 (C30H28N4O7) 215–217 Bulky substituents reduce solubility

Biological Activity

1-Methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a dihydropyridinone moiety. This compound belongs to a class of triazole derivatives known for their diverse biological activities, including anticancer and antimicrobial properties.

The precise biological targets of this compound remain largely undefined; however, its structural similarity to other triazole compounds suggests potential interactions with various enzymes and receptors within biological systems. Triazoles are known to influence numerous biochemical pathways by binding to specific targets, which can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives exhibiting thymidylate synthase (TS) inhibition have shown promising results in vitro. The IC50 values for these compounds ranged from 1.95 to 4.24 µM, indicating substantial potency compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .

In a comparative analysis of various triazole hybrids, one compound demonstrated IC50 values of 12.22 µM against HepG2 cells, which is comparable to doxorubicin (IC50 = 11.21 µM) . This suggests that this compound may share similar anticancer mechanisms.

CompoundCell LineIC50 (µM)Reference
Triazole HybridHepG212.22
DoxorubicinHepG211.21
PemetrexedVarious7.26

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Certain compounds have demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with some exhibiting comparable or superior activity relative to traditional antibiotics . The mechanism often involves disruption of cellular processes through enzyme inhibition.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. Modifications at specific positions on the triazole ring can enhance potency against cancer cell lines and microbial pathogens. For instance, electron-donating substituents on the phenyl ring have been correlated with increased cytotoxicity .

Case Studies

Several case studies have investigated the biological activity of triazole-containing compounds:

  • Cytotoxicity Assessment : A series of synthesized triazole hybrids were evaluated for cytotoxic effects against various cancer cell lines (MCF-7, HCT-116). The most potent compound displayed an IC50 value significantly lower than that of standard treatments .
  • Antimicrobial Efficacy : In another study, specific triazole derivatives were tested against clinical strains of bacteria. Results indicated that certain modifications led to enhanced antibacterial properties, showcasing the potential for developing new antimicrobial agents based on this scaffold .

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